molecular formula C8H8F6N2O4S2 B12514931 Methylpyridinium bis(trifluoromethyl sulfonyl)amide

Methylpyridinium bis(trifluoromethyl sulfonyl)amide

Cat. No.: B12514931
M. Wt: 374.3 g/mol
InChI Key: VBNBBEPGIRSZII-UHFFFAOYSA-N
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Description

Methylpyridinium bis(trifluoromethyl sulfonyl)amide is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make them suitable for various applications in electrochemistry, catalysis, and as solvents in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylpyridinium bis(trifluoromethyl sulfonyl)amide typically involves the reaction of methylpyridinium chloride with lithium bis(trifluoromethyl sulfonyl)amide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The mixture is stirred at room temperature for several hours, followed by the removal of the solvent under reduced pressure to obtain the desired ionic liquid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The final product is typically obtained as a colorless to pale yellow liquid with high purity.

Chemical Reactions Analysis

Types of Reactions

Methylpyridinium bis(trifluoromethyl sulfonyl)amide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halomethylpyridinium derivatives.

Mechanism of Action

The mechanism of action of methylpyridinium bis(trifluoromethyl sulfonyl)amide involves its ability to stabilize charged intermediates and transition states in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions that would otherwise be difficult to achieve in conventional solvents. Its high ionic conductivity also makes it effective in electrochemical applications, where it enhances the efficiency of charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium bis(trifluoromethyl sulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethyl sulfonyl)imide
  • 1-Butyl-3-methylpyridinium bis(trifluoromethyl sulfonyl)imide

Uniqueness

Methylpyridinium bis(trifluoromethyl sulfonyl)amide is unique due to its specific combination of a methylpyridinium cation and bis(trifluoromethyl sulfonyl)amide anion. This combination imparts distinct properties such as lower viscosity and higher thermal stability compared to other similar ionic liquids. Additionally, its ability to stabilize charged intermediates makes it particularly useful in catalysis and electrochemical applications .

Properties

Molecular Formula

C8H8F6N2O4S2

Molecular Weight

374.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methylpyridin-1-ium

InChI

InChI=1S/C6H8N.C2F6NO4S2/c1-7-5-3-2-4-6-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-6H,1H3;/q+1;-1

InChI Key

VBNBBEPGIRSZII-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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